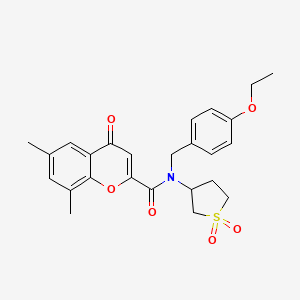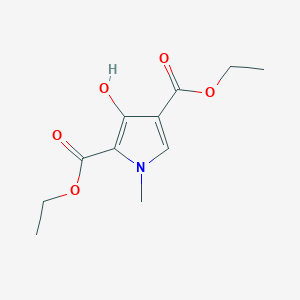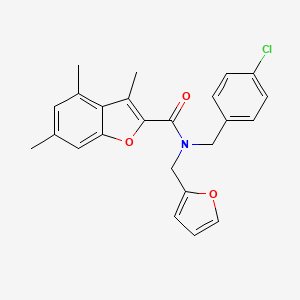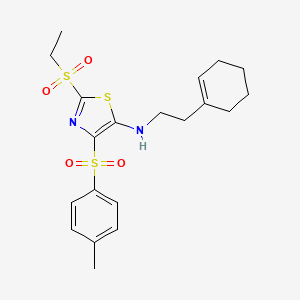
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of chromene derivatives and exhibits interesting pharmacological properties.
- The compound’s molecular formula is C26H27N2O5S , and its molecular weight is approximately 481.57 g/mol .
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: , is a synthetic organic compound with a complex structure.
Preparation Methods
- Synthetic Routes :
- Compound X can be synthesized through several routes, but one common method involves the condensation of an aldehyde (such as 4-ethoxybenzaldehyde ) with a thiophene-3-carboxylic acid derivative .
- The reaction typically proceeds via a Knoevenagel condensation or a related process.
- Reaction Conditions :
- The reaction is often carried out in a suitable solvent (e.g., ethanol , dimethyl sulfoxide , or acetonitrile ).
- Basic conditions (using a base like potassium carbonate or sodium hydroxide ) facilitate the condensation.
- Industrial Production :
- While there isn’t a large-scale industrial production of Compound X, it can be prepared on a laboratory scale for research purposes.
Chemical Reactions Analysis
- Reactivity :
- Compound X is stable under ambient conditions but can undergo various reactions due to its functional groups.
- It may participate in oxidation , reduction , and substitution reactions.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like chromic acid or manganese dioxide can convert the thioether group to a sulfoxide or sulfone.
- Reduction : Reducing agents like sodium borohydride or hydrogen gas over a catalyst can reduce the carbonyl group.
- Substitution : Nucleophilic substitution reactions can occur at the benzyl or chromene positions.
- Major Products :
- Oxidation may yield sulfoxide or sulfone derivatives.
- Reduction could lead to the corresponding alcohol.
- Substitution reactions may result in various analogs.
Scientific Research Applications
- Chemistry : Compound X serves as a valuable intermediate in the synthesis of other chromene-based compounds.
- Biology and Medicine :
- It exhibits antioxidant properties due to the presence of the chromene scaffold.
- Researchers are exploring its potential as an anticancer agent .
- It may interact with cellular pathways related to inflammation and oxidative stress .
- Industry : Limited applications, but its unique structure attracts interest.
Mechanism of Action
- Targets and Pathways :
- Compound X likely interacts with enzymes , receptors , or cellular signaling pathways .
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Unique Features :
- Compound X’s combination of a chromene core, thiophene ring, and benzyl group makes it distinctive.
- Similar Compounds :
- Some related compounds include chromene derivatives , thiophene-based compounds , and benzyl-substituted molecules .
Properties
Molecular Formula |
C25H27NO6S |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethoxyphenyl)methyl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H27NO6S/c1-4-31-20-7-5-18(6-8-20)14-26(19-9-10-33(29,30)15-19)25(28)23-13-22(27)21-12-16(2)11-17(3)24(21)32-23/h5-8,11-13,19H,4,9-10,14-15H2,1-3H3 |
InChI Key |
XCJUECOPSBLBDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl {5-methyl-2-[(2-methylbenzyl)amino]-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B11411710.png)
![Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11411732.png)
![5-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11411742.png)


![N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11411754.png)
![2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11411760.png)
![4-oxo-N-[(2E)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide](/img/structure/B11411766.png)
![1-(2,5-dimethylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B11411768.png)
![4-[6,7-diethoxy-1-(4-methoxyphenyl)-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid](/img/structure/B11411783.png)
![1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}piperidine-4-carboxamide](/img/structure/B11411786.png)
![5-chloro-2-(ethylsulfonyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B11411794.png)
![methyl 4-[(2-methoxyphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B11411797.png)
